molecular formula C13H22O B13197700 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene

2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene

Cat. No.: B13197700
M. Wt: 194.31 g/mol
InChI Key: JCHCDGZQUALCDK-UHFFFAOYSA-N
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Description

2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene ( 2060046-16-2) is a high-purity spirocyclic chemical building block with a molecular formula of C13H22O and a molecular weight of 194.31 . This compound features a unique 7-oxaspiro[5.6]dodec-9-ene scaffold, a structural motif of significant interest in modern medicinal chemistry. The spirocyclic core provides three-dimensional rigidity, which is a sought-after property in the design of new therapeutic agents, as it can help improve target selectivity and optimize pharmacokinetic profiles . This compound serves as a versatile synthetic intermediate, particularly in the exploration of novel bioactive molecules. Researchers utilize such spirocyclic scaffolds in scaffold-based drug discovery, where the core structure can be functionalized at multiple sites to create diverse chemical libraries for biological screening . Its structural relatives have been investigated in the synthesis of pyrrole derivatives, which are privileged structures in drug design due to their prevalence in compounds with anticancer, antiviral, and anti-inflammatory activities . The specific dimethyl substitution at the 2-position influences the molecule's stereoelectronic properties and conformational flexibility, making it a valuable tool for structure-activity relationship (SAR) studies. Handling & Safety: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and hazard information. This product is intended for research purposes only and is not for diagnostic or therapeutic use. It must not be administered to humans or animals.

Properties

Molecular Formula

C13H22O

Molecular Weight

194.31 g/mol

IUPAC Name

4,4-dimethyl-7-oxaspiro[5.6]dodec-9-ene

InChI

InChI=1S/C13H22O/c1-12(2)7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5H,4,6-11H2,1-2H3

InChI Key

JCHCDGZQUALCDK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2(C1)CCC=CCO2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene typically involves the Diels-Alder reaction. This reaction is carried out between an α-methylene caprolactam and a diene in the presence of a copper(II) complex and a chiral ligand such as (S,S)-tBu-BOX. The reaction conditions are optimized to achieve high enantioselectivity and exo-selectivity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis, such as continuous flow reactors and catalytic processes, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the spiro carbon, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Ring Size and Heteroatoms: The target compound’s 7-oxaspiro[5.6] system contrasts with smaller spiro systems (e.g., 1,4-dioxaspiro[4.4]non-6-ene) and larger azadispiro frameworks in marine toxins .
  • Substituents : The 2,2-dimethyl groups enhance steric hindrance and hydrophobicity compared to unsubstituted analogs like MA-CDA, which relies on copolymer functionalization for activity .
  • Synthesis: While MA-CDA and spirolides employ advanced methods (e.g., asymmetric catalysis), simpler spiro compounds like 1,4-dioxaspiro[4.4]non-6-ene are derived from ketalization reactions .

Key Observations :

  • Biological Specificity : MA-CDA’s growth-promoting activity is linked to its polyanionic character and molecular weight (1.5k–22k Da), whereas spirolides exert toxicity via spiroimine motifs .
  • Therapeutic Potential: The target compound’s structural similarity to 7,12-dioxaspiro[5.6]dodec-9-ene (an antiviral intermediate) suggests utility in drug synthesis, though functionalization is critical for activity .

Physicochemical Properties

Table 3: Selected Physicochemical Data
Compound Name Molecular Formula Molecular Weight (g/mol) Key Properties
2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene C₁₃H₂₀O 192.30 (estimated) Hydrophobic (2,2-dimethyl)
MA-CDA (C₈H₈O₄)ₙ 1,500–22,000 Polyanionic, water-soluble
1,4-Dioxaspiro[4.4]non-6-ene C₇H₁₀O₂ 126.15 Low MW, lipophilic

Key Observations :

  • Hydrophobicity : The target compound’s methyl groups increase lipophilicity compared to MA-CDA, which relies on hydrophilic maleic acid units for membrane interactions .
  • Molecular Weight: MA-CDA’s polymeric nature contrasts with low-MW spirocycles like 1,4-dioxaspiro[4.4]non-6-ene, affecting bioavailability and applications .

Biological Activity

2,2-Dimethyl-7-oxaspiro[5.6]dodec-9-ene is a spirocyclic compound characterized by its unique structural configuration, which consists of two interconnected rings sharing a single atom. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its molecular formula is C13H22OC_{13}H_{22}O and it has a molecular weight of approximately 194.32 g/mol.

The spirocyclic nature of this compound contributes to its interesting chemical properties, influencing its reactivity and interactions with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

PropertyValue
Molecular FormulaC13H22O
Molecular Weight194.32 g/mol
IUPAC Name4,4-dimethyl-7-oxaspiro[5.6]dodec-9-ene
InChIInChI=1S/C13H22O/c1-12(2)7-6-9-13(11-12)8-4-3-5-10-14-13/h3,5H,4,6-11H2,1-2H3
Canonical SMILESCC1(CCCC2(C1)CCC=CCO2)C

Biological Activity

Research indicates that this compound exhibits promising antimicrobial and anticancer properties. Its unique structure allows it to interact with various biological targets, including enzymes and receptors.

The mechanism of action involves the compound's ability to bind to specific sites on enzymes or receptors, potentially leading to:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling pathways, impacting cellular responses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against various strains of bacteria. The mechanism was attributed to the inhibition of bacterial cell wall synthesis.
  • Anticancer Properties : Research indicated that the compound could induce apoptosis in cancer cells through the activation of caspase pathways. This suggests potential as a lead compound in cancer therapy.
  • Enzyme Interaction Studies : In vitro assays have shown that this compound can inhibit specific enzymes such as cyclooxygenase (COX), which is involved in inflammation and pain pathways.

Applications

The unique properties of this compound make it valuable for various applications:

Table 2: Applications

FieldApplication Description
Medicinal ChemistryPotential lead compound for drug development
AgricultureInvestigated for use as a natural pesticide
Material ScienceUsed in developing new materials with enhanced properties

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